molecular formula C24H23N5O B2570849 1-benzhydryl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea CAS No. 2034423-81-7

1-benzhydryl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea

Cat. No.: B2570849
CAS No.: 2034423-81-7
M. Wt: 397.482
InChI Key: UIXXXZVHHFEXAG-UHFFFAOYSA-N
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Description

The compound “1-benzhydryl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea” is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Molecular Structure Analysis

The molecular structure of pyrazole-bearing compounds is verified using elemental microanalysis, FTIR, and 1H NMR techniques . Unfortunately, the specific molecular structure analysis for “this compound” is not provided in the available literature.

Scientific Research Applications

Antimicrobial and Antiviral Research

Compounds with structural features similar to 1-benzhydryl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea have been studied for their antimicrobial properties. For instance, pyrimidine derivatives have shown effectiveness against a variety of bacterial strains, highlighting the potential for these compounds in developing new antimicrobial agents Rathod & Solanki, 2018. Furthermore, derivatives of pyrazol-pyridines have demonstrated notable antiviral properties, suggesting their utility in antiviral drug development Munier-Lehmann et al., 2015.

Organic Light-Emitting Diodes (OLEDs)

Research on iridium(III) complexes with pyrazol-pyridine ligands has led to the development of high-efficiency orange-red emitters for OLED applications. These studies have demonstrated that specific structural modifications to the ligands can significantly enhance the performance of OLEDs, offering a pathway to more efficient and color-tunable light-emitting devices Su et al., 2021.

Synthesis and Structural Studies

The synthesis and structural analysis of compounds bearing pyrazol and pyridine moieties have provided valuable insights into their chemical behavior and potential applications. Studies have focused on the synthesis techniques, crystal structures, and the interaction of these compounds with other chemical entities, thereby expanding the toolkit available for material science and pharmaceutical research Jeon et al., 2015.

Future Directions

The future directions for research on pyrazole-bearing compounds include further exploration of their antileishmanial and antimalarial activities . These compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Biochemical Analysis

Biochemical Properties

1-benzhydryl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For instance, it has been observed to interact with cytochrome P450 enzymes, modulating their activity and affecting metabolic processes . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function . For example, it has been reported to inhibit the NF-κB pathway, resulting in reduced expression of pro-inflammatory cytokines.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can occur through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, affecting its efficacy. In in vitro studies, the effects of this compound on cellular function have been shown to persist for several hours, with long-term exposure resulting in sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-tumor activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. The threshold for these adverse effects varies depending on the species and the duration of exposure, highlighting the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of specific metabolites. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability. The localization of this compound within cells can also influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. This compound has been shown to localize to specific cellular compartments, such as the nucleus and mitochondria . The presence of targeting signals and post-translational modifications can direct this compound to these compartments, where it can exert its effects on gene expression and cellular metabolism. The subcellular localization can also affect the compound’s stability and interactions with other biomolecules.

Properties

IUPAC Name

1-benzhydryl-3-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O/c1-29-17-21(16-27-29)22-14-18(12-13-25-22)15-26-24(30)28-23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-14,16-17,23H,15H2,1H3,(H2,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXXXZVHHFEXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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